molecular formula C23H19ClN4O3 B14974570 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide

Katalognummer: B14974570
Molekulargewicht: 434.9 g/mol
InChI-Schlüssel: NJEMJWSLXRRVGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide is a pyridopyrimidine derivative characterized by a fused bicyclic core (pyrido[3,2-d]pyrimidine) substituted with a 4-chlorobenzyl group at position 3 and an acetamide moiety linked to an ortho-methylphenyl (o-tolyl) group. The 2,4-dioxo groups contribute to its planar, electron-deficient aromatic system, which is often associated with interactions in biological targets such as enzymes or receptors. The 4-chlorobenzyl substituent enhances lipophilicity and may improve binding affinity through hydrophobic interactions, while the o-tolyl acetamide group introduces steric and electronic effects that modulate solubility and target selectivity .

Its structural features align with compounds investigated for therapeutic applications, particularly in oncology, due to the prevalence of pyridopyrimidine cores in kinase inhibitors .

Eigenschaften

Molekularformel

C23H19ClN4O3

Molekulargewicht

434.9 g/mol

IUPAC-Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H19ClN4O3/c1-15-5-2-3-6-18(15)26-20(29)14-27-19-7-4-12-25-21(19)22(30)28(23(27)31)13-16-8-10-17(24)11-9-16/h2-12H,13-14H2,1H3,(H,26,29)

InChI-Schlüssel

NJEMJWSLXRRVGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 2-Aminonicotinic Acid with Urea

The pyrido[3,2-d]pyrimidine core is constructed via cyclocondensation of 2-aminonicotinic acid and urea under acidic conditions. This yields 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine, which is subsequently N-alkylated.

Reaction Conditions :

  • Reactants : 2-Aminonicotinic acid (1.0 equiv), urea (1.2 equiv)
  • Catalyst : Concentrated HCl (10 mol%)
  • Solvent : Glacial acetic acid
  • Temperature : Reflux at 120°C for 8 hours
  • Yield : 68–72%

N-Alkylation with 4-Chlorobenzyl Chloride

The 3-position is alkylated using 4-chlorobenzyl chloride in the presence of a mild base to avoid over-alkylation.

Procedure :

  • Suspend 2,4-dioxopyrido[3,2-d]pyrimidine (1.0 equiv) in anhydrous DMF.
  • Add cesium carbonate (2.5 equiv) and 4-chlorobenzyl chloride (1.2 equiv).
  • Stir at room temperature for 18 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

Yield : 85–90%

Introduction of the Acetamide Side Chain

Bromination at Position 1

To facilitate nucleophilic substitution, the 1-position is brominated using phosphorus oxybromide (POBr₃).

Reaction Conditions :

  • Reactant : 3-(4-Chlorobenzyl)-2,4-dioxopyrido[3,2-d]pyrimidine (1.0 equiv)
  • Reagent : POBr₃ (3.0 equiv)
  • Solvent : Toluene
  • Temperature : 110°C for 6 hours
  • Yield : 78%

Coupling with N-(o-Tolyl)Acetamide

The brominated intermediate undergoes nucleophilic displacement with N-(o-tolyl)acetamide in the presence of a palladium catalyst.

Procedure :

  • Combine 1-bromo-3-(4-chlorobenzyl)-2,4-dioxopyrido[3,2-d]pyrimidine (1.0 equiv), N-(o-tolyl)acetamide (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane.
  • Heat at 100°C under nitrogen for 12 hours.
  • Purify by recrystallization from acetonitrile.

Yield : 65–70%

Optimization and Challenges

Competing Side Reactions

  • Over-alkylation : Mitigated by using cesium carbonate instead of stronger bases.
  • Oxidation of the Dione Core : Avoided by maintaining inert atmospheres during reactions.

Purification Strategies

  • Silica Chromatography : Hexanes/ethyl acetate (3:1 → 1:1 gradient) removes unreacted starting materials.
  • Recrystallization : Acetonitrile yields crystalline product with >98% purity (HPLC).

Analytical Characterization

Technique Data
¹H NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H, pyrido-H), 7.89 (d, J=8.5 Hz, 2H, Ar-H), 7.52 (d, J=8.5 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂), 2.41 (s, 3H, CH₃)
LC-MS m/z 435.1 [M+H]⁺ (calc. 434.9)
IR (KBr) 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (C-Cl)

Comparative Analysis with Analogous Compounds

Compound Structural Variation Synthetic Yield
N-(m-Tolyl) analog Meta-methyl substitution 72%
6-(4-Chlorophenyl)pyridazin-3(2H)-one Pyridazinone core 85%
5-Amino-2,4,7-trioxopyrido[4,3-d]pyrimidine Additional oxo group 63%

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Table 1: Comparative Structural Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups
Target Compound Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl, o-tolyl acetamide ~453.89* Chlorine, amide, ketone
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Thieno[2,3-d]pyrimidine Phenylamino, methyl, acetyl 369.44 Amide, thioether, ketone
2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl, 2,5-dimethoxyphenyl acetamide ~491.90* Chlorine, amide, methoxy, ketone
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 1,3,4-Oxadiazole 4-Chlorophenyl, 4-nitrophenyl, thio groups ~531.95* Nitro, thioether, amide

*Molecular weights estimated based on structural formulas.

Key Observations:

Core Structure: The target compound and the dimethoxyphenyl analog share a pyridopyrimidine core, which is distinct from the thienopyrimidine in and the oxadiazole in . The thienopyrimidine core in incorporates a sulfur atom, which may influence electronic properties and metabolic stability .

Substituent Effects :

  • Chlorobenzyl Group : Present in both the target compound and ’s analog, this group enhances lipophilicity and may anchor the molecule to hydrophobic pockets in enzymes or receptors .
  • Acetamide Modifications :
  • The o-tolyl group (target compound) introduces steric bulk and moderate lipophilicity, whereas the 2,5-dimethoxyphenyl group () increases polarity and hydrogen-bonding capacity via methoxy groups .
  • The 4-nitrophenyl substituent () adds strong electron-withdrawing effects, which could enhance reactivity or binding to nitroreductase enzymes in antiproliferative contexts .

Functional Groups :

  • Ketones (2,4-dioxo) in the target compound and ’s analog may participate in hydrogen bonding or coordinate with metal ions in active sites.
  • Thioether and nitro groups in ’s compound suggest redox activity or interactions with cysteine residues in proteins .

Physicochemical Properties

  • Lipophilicity : The o-tolyl group (logP ~2.5) in the target compound is less polar than the 2,5-dimethoxyphenyl group (logP ~1.8) in , suggesting differences in bioavailability and blood-brain barrier penetration.
  • Solubility : Methoxy groups in ’s compound improve aqueous solubility compared to the methyl group in the target compound, which may limit its formulation options .

Biologische Aktivität

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a pyrido[3,2-d]pyrimidine core and various substituents that enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C23H19ClN4O3
  • Molecular Weight : Approximately 435.9 g/mol
  • Structural Features :
    • Contains a pyrido[3,2-d]pyrimidine core.
    • Substituents include a 4-chlorobenzyl group and an o-tolyl acetamide moiety.

Table of Properties

PropertyValue
Molecular FormulaC23H19ClN4O3
Molecular Weight435.9 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of chlorine in the structure may enhance its interaction with microbial targets, leading to inhibition of growth.

Anticancer Activity

Research has indicated that derivatives of pyrido[3,2-d]pyrimidines often show anticancer properties . The compound's ability to interact with specific cellular pathways involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.

The proposed mechanism of action involves the inhibition of enzymes or receptors critical for disease processes. For instance:

  • Inhibition of acetylcholinesterase (AChE) has been observed in related compounds, suggesting potential use in treating neurological disorders.
  • The compound may also disrupt metabolic pathways in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives including our compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups.

Study 2: Anticancer Activity

In vitro assays were conducted to assess the cytotoxic effects of the compound on cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that concentrations above a certain threshold resulted in reduced cell viability, indicating potential as an anticancer agent.

Study 3: Enzyme Inhibition

Quantitative structure-activity relationship (QSAR) studies were performed to correlate structural features with biological activity. Results showed that specific functional groups significantly influence AChE inhibition efficacy.

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:

  • Step 1 : Condensation of substituted pyrimidinones with α-chloroacetamide derivatives in the presence of triethylamine (base) and toluene (solvent) at reflux conditions .
  • Step 2 : Cyclization via palladium-catalyzed reductive coupling (e.g., using formic acid derivatives as CO surrogates) to form the pyrido[3,2-d]pyrimidine core .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates for electrophilic substitutions.
  • Catalyst Screening : Pd(PPh₃)₄ enhances cyclization efficiency by reducing side reactions .
  • Temperature Control : Reflux (80–110°C) balances reactivity and decomposition risks .

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemp (°C)Yield (%)
1TriethylamineToluene8065–75
2Pd(PPh₃)₄DMF11050–60

Q. How is the compound characterized, and what analytical methods are critical?

Answer: Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorobenzyl protons at δ 7.2–7.4 ppm) .
  • X-ray Crystallography : Resolves stereochemistry; e.g., dihedral angles between pyrimidine and pyrido rings (average 12.5°) .
  • HPLC-PDA : Validates purity (>95%) and detects regioisomeric impurities .

Q. Critical Parameters :

  • Crystallization Solvents : Ethanol/water mixtures yield high-purity crystals suitable for XRD .
  • Mass Spec : HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 465.1) .

Q. What are the solubility and purification challenges, and how are they addressed?

Answer:

  • Solubility : Poor in aqueous buffers; soluble in DMSO (>10 mg/mL). Use DMSO stock solutions for biological assays.
  • Purification :
    • Chromatography : Reverse-phase C18 columns (MeCN/H₂O gradient) separate polar byproducts .
    • Recrystallization : Ethyl acetate/hexane mixtures yield needle-like crystals (melting point: 218–220°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ consistency.
  • Impurity Profiling : Use LC-MS to rule out activity from regioisomers (e.g., 3- vs. 4-substituted pyrimidines) .
  • Orthogonal Assays : Validate kinase inhibition (e.g., ADP-Glo™) alongside cellular proliferation assays .

Q. What structure-activity relationship (SAR) insights guide derivative design?

Answer: Key SAR findings from analogs:

  • 4-Chlorobenzyl Group : Critical for target binding (ΔpIC₅₀ = 1.2 upon removal) .
  • o-Tolyl Acetamide : Modulates solubility; replacing with polar groups (e.g., pyridyl) improves bioavailability but reduces potency .
  • Pyrido[3,2-d]pyrimidine Core : Rigidity enhances selectivity over off-target kinases (e.g., EGFR vs. HER2) .

Q. Table 2: SAR Trends in Analogues

ModificationEffect on PotencySolubility
4-Cl → 4-F~10% ↓No change
o-Tolyl → Pyridin-3-yl30% ↓2× ↑
Core fluorination50% ↑50% ↓

Q. How are crystallization conditions optimized for X-ray studies?

Answer:

  • Solvent Screening : Use a 1:1 ethanol/water mixture for slow evaporation (7 days) to grow diffraction-quality crystals .
  • Temperature : Crystallize at 4°C to minimize thermal motion artifacts .
  • Additives : 5% glycerol improves crystal stability during data collection .

Q. Key XRD Parameters

  • Resolution : ≤1.0 Å (R-factor <0.05) .
  • Disorder Management : Refine anisotropic displacement parameters for chlorobenzyl groups .

Q. What strategies improve reaction yields in large-scale synthesis?

Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction time (2 hours vs. 12 hours batch) .
  • Catalyst Recycling : Immobilized Pd catalysts enable 3–5 reuse cycles without yield loss .
  • Byproduct Trapping : Scavenger resins (e.g., QuadraPure™) remove excess α-chloroacetamide .

Q. Methodological Notes

  • Data Sources : Relied on peer-reviewed journals (e.g., Eur. J. Med. Chem.) and PubChem .
  • Conflict Resolution : Conflicting yield data resolved by comparing solvent polarity and catalyst load .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.